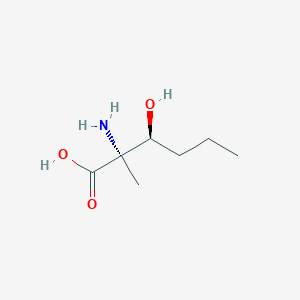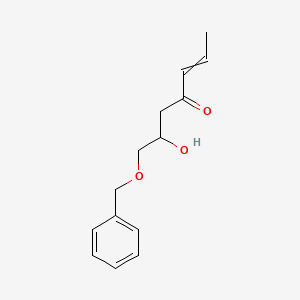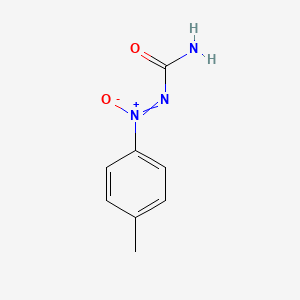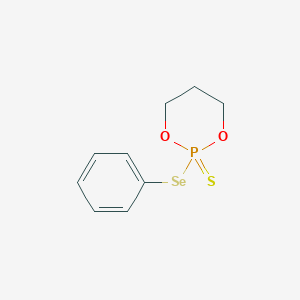
(3S)-3-Hydroxy-2-methyl-L-norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Hydroxy-2-methyl-L-norleucine: is an amino acid derivative with a specific stereochemistry It is characterized by the presence of a hydroxyl group at the third carbon, a methyl group at the second carbon, and an L-norleucine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Hydroxy-2-methyl-L-norleucine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the use of a stereospecific enzymatic reaction, where a transaminase enzyme catalyzes the conversion of a precursor molecule into the desired product. The reaction conditions often require controlled temperatures and pH levels to maintain enzyme activity and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the compound efficiently, and the process is optimized for high yield and purity. The fermentation broth is then subjected to purification steps, including filtration, crystallization, and chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: (3S)-3-Hydroxy-2-methyl-L-norleucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amino acid derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3S)-3-Hydroxy-2-methyl-L-norleucine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It can also be used in the study of enzyme mechanisms and protein interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor agonists.
Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its stereospecific properties make it a valuable intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (3S)-3-Hydroxy-2-methyl-L-norleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the stereochemistry play crucial roles in binding affinity and specificity. The compound may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. Additionally, it may activate or inhibit receptors by interacting with their binding sites, modulating cellular signaling pathways.
Comparison with Similar Compounds
(3R)-3-Hydroxy-2-methyl-L-norleucine: The enantiomer of (3S)-3-Hydroxy-2-methyl-L-norleucine, differing only in the stereochemistry at the third carbon.
L-norleucine: A simpler amino acid without the hydroxyl and methyl groups.
(3S)-3-Hydroxy-L-norleucine: Similar structure but lacks the methyl group at the second carbon.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
755742-08-6 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-2-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-3-4-5(9)7(2,8)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11)/t5-,7-/m0/s1 |
InChI Key |
WPJLYINSRJLMBZ-FSPLSTOPSA-N |
Isomeric SMILES |
CCC[C@@H]([C@@](C)(C(=O)O)N)O |
Canonical SMILES |
CCCC(C(C)(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-3-(4-fluorophenyl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12527885.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12527891.png)

![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)
![1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol](/img/structure/B12527911.png)



![Benzenamine, N-[(4-methylphenyl)methylene]-2-(1-pentynyl)-](/img/structure/B12527931.png)
![1-[Difluoro(2-iodocyclohexyl)methyl]-1H-benzimidazole](/img/structure/B12527935.png)
![Tributyl[2-heptyl-5-(non-1-EN-2-YL)phenyl]stannane](/img/structure/B12527948.png)


